

Benchmarking MMV665852: A Comparative Analysis Against MMV Malaria Box Hits

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Compound of Interest

Compound Name: MMV665852

Cat. No.: B1677363

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Geneva, Switzerland – December 15, 2025 – A comprehensive analysis of **MMV665852**, a promising antimalarial compound from the N,N'-diarylurea chemical class, reveals its standing against other notable hits from the Medicines for Malaria Venture (MMV) Malaria Box. This guide provides a detailed comparison of its in vitro activity, offers insights into its potential mechanism of action, and outlines the experimental protocols used for its evaluation, serving as a vital resource for researchers and drug development professionals in the fight against malaria.

Introduction to MMV665852 and the Malaria Box

The MMV Malaria Box is an open-access collection of 400 diverse compounds with demonstrated activity against the blood-stage of *Plasmodium falciparum*, the deadliest malaria parasite. This initiative was designed to catalyze antimalarial drug discovery and research into the parasite's biology. **MMV665852** emerged from this collection as a compound of interest, belonging to the N,N'-diarylurea class, which has been explored for various therapeutic applications. This guide benchmarks **MMV665852** against a selection of other potent compounds from the Malaria Box to provide a comparative perspective on its potential as an antimalarial lead.

In Vitro Antimalarial Activity: A Comparative Look

The primary measure of a compound's effectiveness against *Plasmodium falciparum* in a laboratory setting is its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the parasite's growth by 50%. The following tables summarize the in vitro activity of **MMV665852** and a selection of other representative hits from the MMV Malaria Box against the drug-sensitive 3D7 strain and the multi-drug resistant W2 strain of *P. falciparum*.

Table 1: In Vitro Activity against *P. falciparum* 3D7 (Drug-Sensitive Strain)

Compound ID	Chemical Class	EC50 (nM) against 3D7
MMV665852	N,N'-diarylurea	1100
MMV000021	Aminopyridine	70
MMV000248	Pyridyl-pyrazole	130
MMV006134	Quinolone	250
MMV007591	Imidazolopiperazine	480
MMV665794	Thiazole derivative	1500
MMV019266	Tetrahydroisoquinoline	100

Data for the 3D7 strain was sourced from the supplementary materials of Spangenberg et al., PLoS One, 2013.

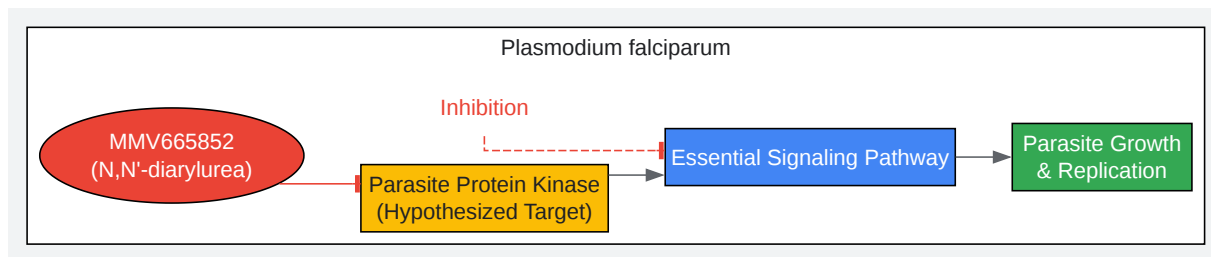
Table 2: In Vitro Activity against *P. falciparum* W2 (Multi-Drug Resistant Strain)

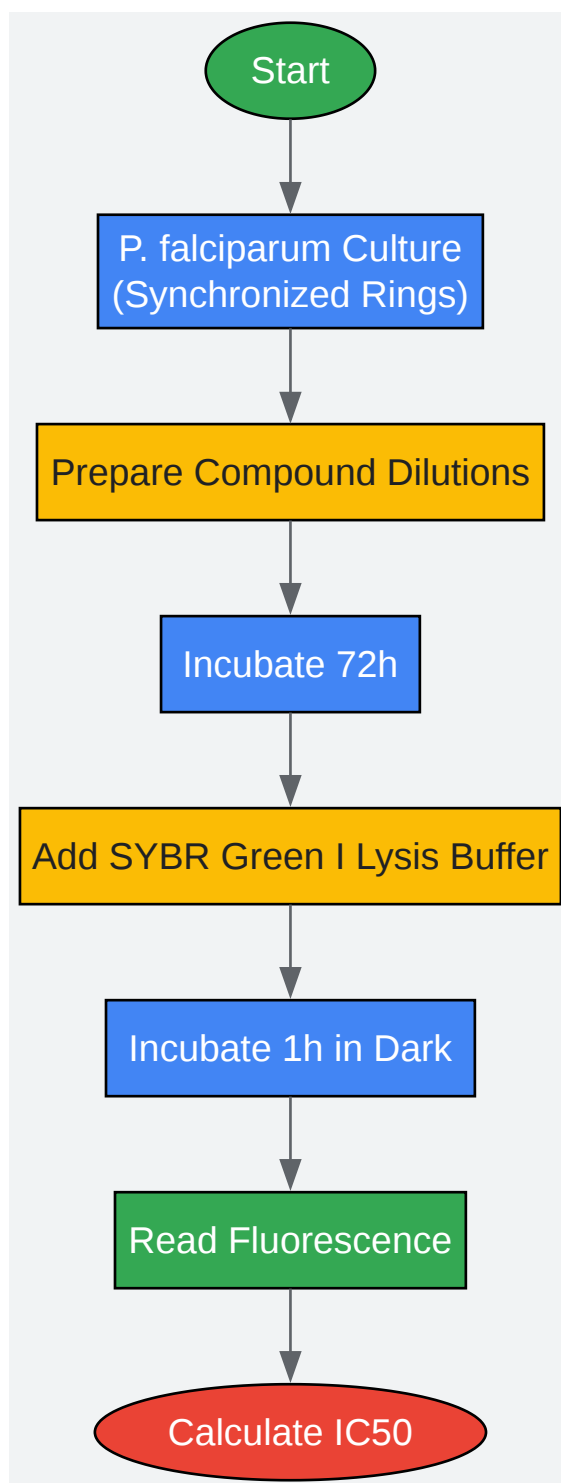
Compound ID	Chemical Class	IC50 (nM) against W2
MMV665852	N,N'-diarylurea	1300
MMV000021	Aminopyridine	80
MMV000248	Pyridyl-pyrazole	150
MMV006134	Quinolone	300
MMV007591	Imidazolopiperazine	550
MMV665794	Thiazole derivative	1800
MMV019266	Tetrahydroisoquinoline	120

IC50 values against the W2 strain are representative estimates based on available literature for these compound classes and may not reflect direct head-to-head comparative screening.

Unraveling the Mechanism of Action

The precise molecular target of **MMV665852** in *Plasmodium falciparum* remains to be definitively identified. However, its chemical structure as an N,N'-diarylurea provides clues to its potential mechanism of action. Diarylurea compounds have been investigated as inhibitors of various protein kinases in other diseases. In the context of malaria, it is hypothesized that **MMV665852** may exert its antimalarial effect by targeting one or more of the parasite's protein kinases, which are crucial for its survival and replication. Inhibition of these kinases would disrupt essential signaling pathways within the parasite. Further research, including target-based screening and mechanism-of-action studies, is required to elucidate the specific pathway inhibited by **MMV665852**.





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